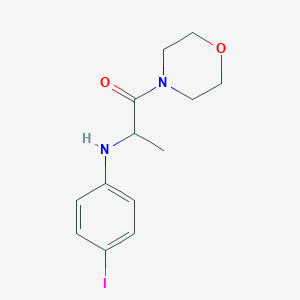
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one is an organic compound that features a morpholine ring and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one typically involves the reaction of 4-iodoaniline with morpholine and a suitable carbonyl compound. One common method involves the use of a coupling reaction followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the morpholine ring may enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound shares the iodophenyl group and has similar biological activity.
2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidine:
Uniqueness
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one is unique due to the presence of both the morpholine ring and the iodophenyl group. This combination provides distinct chemical properties, such as enhanced solubility and specific binding capabilities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H17IN2O2 |
|---|---|
Molecular Weight |
360.19 g/mol |
IUPAC Name |
2-(4-iodoanilino)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17IN2O2/c1-10(13(17)16-6-8-18-9-7-16)15-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
MSGDMUQVSACMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















